molecular formula C16H17NO7S B2972653 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 710989-29-0

3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No. B2972653
CAS RN: 710989-29-0
M. Wt: 367.37
InChI Key: NLCBCHQEGYMYBT-UHFFFAOYSA-N
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Description

The compound “3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid” is a chemical compound with the molecular formula C16H16NO7S . It is structurally similar to other compounds such as 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid and 3-{3-[(3-Hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}acrylic acid .


Molecular Structure Analysis

The molecular structure of “3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid” is characterized by a benzene ring substituted with methoxy groups and a sulfamoyl group . This structure is similar to other compounds such as 3-{3-[(3-Hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}acrylic acid .

Scientific Research Applications

Environmental Remediation and Analysis

Contamination and Removal Techniques : Sulfamethoxazole, a compound with a sulfamoyl group, exemplifies persistent organic pollutants in the environment, leading to the development of cleaner, more sustainable removal technologies. Methods such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation are highlighted for their efficiency and sustainability in removing such contaminants from aqueous solutions (Prasannamedha & Kumar, 2020).

Biodegradation and Environmental Fate of Compounds : The review on parabens, which includes methoxybenzoic acid derivatives, discusses their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist at low concentrations, indicating the ubiquity and stability of such compounds, which can undergo reactions forming more stable and potentially harmful chlorinated by-products (Haman et al., 2015).

Pharmacological Applications and Health Impacts

Pharmacological Activities and Toxicity : Gallic acid (3,4,5-trihydroxybenzoic acid) showcases the potential of hydroxybenzoic acid derivatives in treating inflammation-related diseases due to its anti-inflammatory properties. This review emphasizes the significance of such compounds in developing treatments for various diseases, highlighting their pharmacological activities, mechanisms of action, and the lack of significant toxicity or side effects in numerous studies (Bai et al., 2020).

Antioxidant Activity Determination : The study of antioxidants, including methods like the ABTS and DPPH assays, is critical for understanding the antioxidant capacity of compounds. These methods, based on chemical reactions and spectrophotometry, are applied in analyzing the antioxidant capacity of complex samples, indicating the relevance of such compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7S/c1-22-12-7-11(8-13(9-12)23-2)17-25(20,21)15-6-10(16(18)19)4-5-14(15)24-3/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCBCHQEGYMYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid

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